molecular formula C15H17NO3 B13965913 5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione CAS No. 190330-15-5

5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione

Cat. No.: B13965913
CAS No.: 190330-15-5
M. Wt: 259.30 g/mol
InChI Key: BPVAKWYRDKQQRF-UHFFFAOYSA-N
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Description

5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione is a spirocyclic compound that features a unique structure combining an indole moiety with a cyclohexane ring. This compound is part of the spiro-oxindole family, known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro-oxindole derivatives, including 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione, often involves a 1,3-dipolar cycloaddition reaction. This method typically uses isatin derivatives and dipolarophiles under mild conditions to form the spirocyclic structure . The reaction conditions may include the use of catalysts such as Lewis acids to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of spiro-oxindole compounds can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione stands out due to its unique spirocyclic structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for various scientific research applications .

Properties

CAS No.

190330-15-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C15H17NO3/c1-2-19-11-3-4-13-12(9-11)15(14(18)16-13)7-5-10(17)6-8-15/h3-4,9H,2,5-8H2,1H3,(H,16,18)

InChI Key

BPVAKWYRDKQQRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C23CCC(=O)CC3

Origin of Product

United States

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